ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate
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Overview
Description
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate is an organic compound with a complex structure that includes a naphthalene ring, a hydrazone linkage, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate typically involves the following steps:
Formation of 3-hydroxy-2-naphthoic acid: This can be achieved by the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction.
Synthesis of the hydrazone: The 3-hydroxy-2-naphthoic acid is then reacted with ethanehydrazonoyl chloride to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone with 3-methylbutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor in the synthesis of the target compound.
Ethyl 3-hydroxy-2-naphthoate: A related ester derivative with similar reactivity.
3-Hydroxy-2-naphthoic hydrazide derivatives: Compounds with similar hydrazone linkages and biological activities.
Uniqueness
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate is unique due to its combination of a naphthalene ring, hydrazone linkage, and ester functional group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-N-[(3-hydroxynaphthalene-2-carbonyl)amino]-C-methylcarbonimidoyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H24N2O4/c1-5-26-20(25)18(12(2)3)13(4)21-22-19(24)16-10-14-8-6-7-9-15(14)11-17(16)23/h6-12,18,23H,5H2,1-4H3,(H,22,24)/b21-13+ |
InChI Key |
VLRNQDIVPJWWFC-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC(=O)C(C(C)C)/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
Origin of Product |
United States |
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